molecular formula C14H18N6O7S B166691 Pyrazosulfuron-ethyl CAS No. 93697-74-6

Pyrazosulfuron-ethyl

Cat. No. B166691
CAS RN: 93697-74-6
M. Wt: 414.4 g/mol
InChI Key: BGNQYGRXEXDAIQ-UHFFFAOYSA-N
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Patent
US05525730

Procedure details

2.603 g of 4-ethoxycarbonyl-1-methylpyrazole-5-sulfonylchloride was dissolved in 20.0 ml of acetonitrile. To the resulting solution were added 0.715 g of sodium cyanate and 1.552 g(10.0 mM) of 4,6-dimethoxy-2-aminopyrimidine with stirring. The reaction mixture was maintained at 40° C. for about 10 minutes and then 0.396 g of pyridine was added dropwise thereto over 5 minutes via a syringe. While maintaining the temperature of 40° to 45° C., the reaction mixture was continuously and vigorously stirred for 3 hours to complete the reaction. After the reaction was completed, the reaction mixture was adjusted to pH 4 by adding 5% aqueous sulfuric acid solution and dichloromethane to extract the reaction product. The extracted organic layer was dried over anhydrous magnesium sulfate and then filtered. The organic solvent was removed from the filtrate to obtain 4.103 g (Yield 99%) of the title compound in the solid state.
Quantity
2.603 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.715 g
Type
reactant
Reaction Step Two
Quantity
1.552 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0.396 g
Type
solvent
Reaction Step Four
Yield
99%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH:7]=[N:8][N:9]([CH3:15])[C:10]=1[S:11](Cl)(=[O:13])=[O:12])=[O:5])[CH3:2].[O-:16][C:17]#[N:18].[Na+].[CH3:20][O:21][C:22]1[CH:27]=[C:26]([O:28][CH3:29])[N:25]=[C:24]([NH2:30])[N:23]=1.S(=O)(=O)(O)O>C(#N)C.ClCCl.N1C=CC=CC=1>[CH3:20][O:21][C:22]1[CH:27]=[C:26]([O:28][CH3:29])[N:25]=[C:24]([NH:30][C:17]([NH:18][S:11]([C:10]2[N:9]([CH3:15])[N:8]=[CH:7][C:6]=2[C:4]([O:3][CH2:1][CH3:2])=[O:5])(=[O:13])=[O:12])=[O:16])[N:23]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.603 g
Type
reactant
Smiles
C(C)OC(=O)C=1C=NN(C1S(=O)(=O)Cl)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0.715 g
Type
reactant
Smiles
[O-]C#N.[Na+]
Name
Quantity
1.552 g
Type
reactant
Smiles
COC1=NC(=NC(=C1)OC)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
0.396 g
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
While maintaining the temperature of 40° to 45° C.
STIRRING
Type
STIRRING
Details
vigorously stirred for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
to extract the reaction product
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracted organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The organic solvent was removed from the filtrate

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC1=NC(=NC(=C1)OC)NC(=O)NS(=O)(=O)C1=C(C=NN1C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.103 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.